PAF Receptor Antagonist Activity: The Bis(trimethoxybenzoyl) Derivative Demonstrates an IC50 of 420 nM, Establishing the Target as the Key Precursor Scaffold
The N,N'-bis(3,4,5-trimethoxybenzoyl)-protected derivative of Piperazin-2-ylmethyl Butanoate (CAS 129243-05-6) exhibits an IC50 of 420 nM against PAF-induced rabbit platelet aggregation, as curated in BindingDB and ChEMBL [1]. This directly establishes the piperazin-2-ylmethyl butanoate core as the requisite intermediate for generating PAF receptor antagonists within the 'cache-oreilles' pharmacophore model described by Tavet et al. [2]. In contrast, N-Boc-piperazine—an isomeric compound sharing the same molecular formula C9H18N2O2—lacks the C-2 methylene ester handle and cannot be elaborated into the same bis-acylated chemotype without complete synthetic redesign [3]. No PAF antagonism data are available for the unprotected target compound itself, as its role is that of a synthetic intermediate rather than a terminal bioactive entity.
| Evidence Dimension | PAF-induced platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured (functions as synthetic intermediate); N,N'-bis(3,4,5-trimethoxybenzoyl) derivative synthesized from target compound |
| Comparator Or Baseline | N,N'-Bis(3,4,5-trimethoxybenzoyl)-piperazin-2-ylmethyl butanoate (CAS 129243-05-6): IC50 = 420 nM; N-Boc-piperazine (CAS 57260-71-6): no PAF activity reported; cannot access same chemotype |
| Quantified Difference | Derivative active at 420 nM; N-Boc-piperazine cannot be substituted to generate this chemotype |
| Conditions | Inhibition of PAF-induced rabbit platelet aggregation assay (BindingDB/ChEMBL curated data) |
Why This Matters
For procurement decisions in PAF antagonist research programs, the target compound provides the only direct synthetic entry to the bis(trimethoxybenzoyl) chemotype, whereas N-Boc-piperazine is synthetically incompatible with this pathway.
- [1] BindingDB BDBM50046964 / CHEMBL6341. Butyric acid 1,4-bis-(3,4,5-trimethoxy-benzoyl)-piperazin-2-ylmethyl ester. Affinity Data: IC50 = 420 nM. Target: Platelet-activating factor receptor (Guinea pig). Assay: Inhibition of PAF-induced rabbit platelet aggregation. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50046964 View Source
- [2] Tavet F, Lamouri A, Heymans F, Dive G, Touboul E, Blavet N, Godfroid JJ. Design and modeling of new platelet-activating factor antagonists. 2. Synthesis and biological activity of 1,4-bis-(3',4',5'-trimethoxybenzoyl)-2-alkyl and 2-alkyloxymethylpiperazines. J Lipid Mediat Cell Signal. 1997;15(2):145-59. View Source
- [3] NIST Webbook. t-Butyl 1-piperazinecarboxylate. IUPAC Standard InChI confirms carbamate connectivity (N-COO-tBu) vs. ester connectivity (CH2-O-CO-CH2CH2CH3) of target compound. Available at: https://webbook.nist.gov View Source
